molecular formula C7H9Cl2F2NO3S B055171 L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)- CAS No. 112761-86-1

L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-

Cat. No. B055171
M. Wt: 296.12 g/mol
InChI Key: RTRZGBFAGGGFII-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-, commonly referred to as DcAC, is a derivative of the amino acid L-cysteine. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and food industry. In

Mechanism Of Action

The mechanism of action of DcAC is not fully understood, but it is believed to involve the modulation of cellular redox status and the inhibition of reactive oxygen species (ROS) production. DcAC has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense.

Biochemical And Physiological Effects

DcAC has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. DcAC has also been shown to modulate the expression of various genes involved in cellular stress response and apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using DcAC in lab experiments is its high stability and solubility in water and organic solvents. DcAC is also relatively easy to synthesize and purify. However, one of the limitations of using DcAC is its potential toxicity at high concentrations, which may affect the reliability of experimental results.

Future Directions

There are several future directions for the research of DcAC. One potential direction is to investigate the potential applications of DcAC in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to explore the potential use of DcAC as a plant growth regulator and pesticide. Additionally, further studies are needed to elucidate the mechanism of action of DcAC and its potential side effects at high concentrations.
Conclusion
In conclusion, DcAC is a derivative of L-cysteine that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DcAC involves the reaction of N-acetylcysteine with 1,1-dichloro-2,2-difluoroethane. DcAC has been studied extensively for its potential applications in medicine, agriculture, and food industry. The mechanism of action of DcAC involves the modulation of cellular redox status and the inhibition of ROS production. DcAC has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. While DcAC has several advantages for lab experiments, its potential toxicity at high concentrations should be taken into consideration. Several future directions for the research of DcAC have been identified, including its potential use in the treatment of neurodegenerative diseases and as a plant growth regulator and pesticide.

Synthesis Methods

The synthesis of DcAC involves the reaction of N-acetylcysteine with 1,1-dichloro-2,2-difluoroethane. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or water. The yield of DcAC can be improved by adjusting the reaction conditions, such as temperature, reaction time, and reactant ratio.

Scientific Research Applications

DcAC has been studied extensively for its potential applications in various fields. In medicine, DcAC has been investigated as a potential therapeutic agent for cancer, neurodegenerative diseases, and oxidative stress-related disorders. In agriculture, DcAC has been explored as a potential plant growth regulator and pesticide. In the food industry, DcAC has been studied as a potential food additive and preservative.

properties

CAS RN

112761-86-1

Product Name

L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-

Molecular Formula

C7H9Cl2F2NO3S

Molecular Weight

296.12 g/mol

IUPAC Name

(2R)-2-acetamido-3-(1,1-dichloro-2,2-difluoroethyl)sulfanylpropanoic acid

InChI

InChI=1S/C7H9Cl2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(8,9)6(10)11/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1

InChI Key

RTRZGBFAGGGFII-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(C(F)F)(Cl)Cl)C(=O)O

SMILES

CC(=O)NC(CSC(C(F)F)(Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C(F)F)(Cl)Cl)C(=O)O

synonyms

DCDFE-NAC
N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-1-cysteine

Origin of Product

United States

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